![molecular formula C34H43F5O5S B1680187 Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)- CAS No. 151555-47-4](/img/structure/B1680187.png)

Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-

Vue d'ensemble

Description

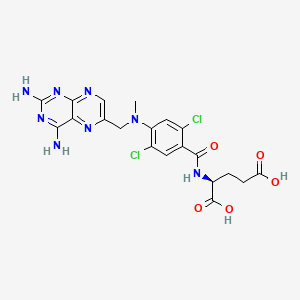

The compound “Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)-” is a derivative of the estrane steroid known as estrin . Estrin, also known as estra-1,3,5(10)-triene, is a dehydrogenated estrane with double bonds specifically at the C1, C3, and C5(10) positions .

Molecular Structure Analysis

The molecular structure of estrin, the parent structure of the compound, consists of an estrane steroid core with double bonds at the C1, C3, and C5(10) positions . The compound you mentioned likely has additional functional groups attached to this core structure.Applications De Recherche Scientifique

Antiestrogenic Activity

RU 58668 is a pure antiestrogen that downregulates estrogen receptor expression . It displays potent antiproliferative activity in vitro .

Breast Cancer Treatment

RU 58668 has been used in the treatment of breast cancer. It has been shown to cause long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo . A human breast cancer cell line, MCF-7/RU58 R-1, was developed to study the mechanisms behind acquired resistance to RU 58668 .

Nanoparticle Drug Delivery

RU 58668 has been encapsulated within nanospheres and nanocapsules prepared from different polyester copolymers with poly(ethylene glycol) (PEG) chains . The influence of their physicochemical properties on drug release in vitro and their susceptibility to opsonization were evaluated .

Multiple Myeloma Treatment

In most of multiple myeloma (MM) cells, the “pure” antiestrogen (AE) RU 58668 (RU) induced either a G1-arrest or apoptosis .

Resistance Study

The RU 58,668-resistant cell line MCF-7/RU58 R-1 was developed to study the mechanisms behind acquired resistance to RU 58,668 . The RU58 R-1 cell line was responsive to tamoxifen, but cross-resistant to ICI 182,780 and the estrogen-sensitivity was reduced compared to the parental MCF-7 cell line .

Protein Expression Study

The protein levels of ERα, IGF-I Receptor (IGF-IR) and Bcl-2 were severely reduced when RU58 R-1 cells were cultured with RU 58,668 . The ERα level increased upon withdrawal of RU 58,668 and the ERα protein was destabilized by RU 58,668 in both cell lines .

Mécanisme D'action

Target of Action

RU 58668, also known as Estra-1,3,5(10)-triene-3,17-diol, is a steroidal antiestrogen . Its primary target is the Estrogen Receptor (ER) . The ER plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

RU 58668 acts as a pure antiestrogen . It downregulates estrogen receptor expression . This means that it reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .

Biochemical Pathways

By downregulating the estrogen receptor, RU 58668 can disrupt the normal functioning of these pathways, leading to changes in gene expression and cellular behavior .

Pharmacokinetics

Like other steroidal antiestrogens, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

RU 58668 displays potent antiproliferative activity in vitro . Specifically, it has been shown to inhibit the growth of MCF-7 cells, a commonly used model for estrogen receptor-positive breast cancer . Furthermore, it causes long-term regression of tamoxifen-resistant MCF-7 xenografts in vivo .

Action Environment

The action, efficacy, and stability of RU 58668 can be influenced by various environmental factors. For instance, the presence of other hormones, the pH of the environment, and the presence of binding proteins can all affect the activity of RU 58668 . .

Propriétés

IUPAC Name |

(8S,9R,11S,13S,14S,17S)-13-methyl-11-[4-[5-(4,4,5,5,5-pentafluoropentylsulfonyl)pentoxy]phenyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H43F5O5S/c1-32-21-28(31-26-13-9-24(40)20-23(26)8-12-27(31)29(32)14-15-30(32)41)22-6-10-25(11-7-22)44-17-3-2-4-18-45(42,43)19-5-16-33(35,36)34(37,38)39/h6-7,9-11,13,20,27-31,40-41H,2-5,8,12,14-19,21H2,1H3/t27-,28+,29-,30-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCUWFRXMLQNCS-LFAPAAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H43F5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estra-1,3,5(10)-triene-3,17-diol, 11-[4-[[5-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]-, (11beta,17beta)- | |

CAS RN |

151555-47-4 | |

| Record name | (11β,17β)-11-[4-[[5-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]pentyl]oxy]phenyl]estra-1,3,5(10)-triene-3,17-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151555-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone](/img/structure/B1680104.png)

![7-[Phenyl(phenylamino)methyl]quinolin-8-ol](/img/structure/B1680108.png)

![5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1680113.png)

![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![9,10-Anthracenedione, 1-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]-](/img/structure/B1680122.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-3-(trifluoromethyl)benzoyl]amino]pentanedioic acid](/img/structure/B1680125.png)